

An In-depth Toxicological and Safety Assessment of Behenyl Oleate

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Compound of Interest

Compound Name: Behenyl oleate

Cat. No.: B591227

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety assessment of **behenyl oleate**. Given the limited direct toxicological testing on **behenyl oleate**, this assessment employs a weight-of-evidence approach, incorporating data on the compound itself, and leveraging a read-across analysis from its constituent hydrolysis products: behenyl alcohol and oleic acid. This methodology is a scientifically established approach for assessing the safety of substances with limited specific data, particularly for esters that are expected to hydrolyze into well-characterized components in biological systems.

Behenyl oleate is the ester of behenyl alcohol and oleic acid. It is primarily used in cosmetics and personal care products as an emollient, skin conditioning agent, and viscosity-increasing agent. Its safety profile is underpinned by the low toxicity of its constituent parts, which are both common dietary components and have been extensively studied.

Executive Summary of Toxicological Profile

Behenyl oleate is not classified as a hazardous substance.^{[1][2]} It is considered to have a low potential for acute toxicity via oral and dermal routes of exposure. It is not expected to be a skin or eye irritant in typical use concentrations, nor is it considered to be a skin sensitizer.^{[1][2]} Furthermore, based on the lack of genotoxic, carcinogenic, or reproductive effects reported for **behenyl oleate** and its components, it is not anticipated to pose a risk for such endpoints.^{[1][2][3]}

Data Presentation

The following tables summarize the key quantitative toxicological data for the hydrolysis products of **behenyl oleate**, which form the basis of this safety assessment.

Table 1: Acute and Repeated Dose Toxicity Data

Substance	Study Type	Species	Route	Key Finding	Reference(s)
Behenyl Alcohol	Acute Oral Toxicity	Rat	Oral	LD50 > 2,000 mg/kg	[4]
26-Week Repeated Dose	Rat	Oral (gavage)	NOAEL = 1,000 mg/kg/day	[1][5]	
26-Week Repeated Dose	Dog	Oral (gavage)	NOAEL = 2,000 mg/kg/day	[1][5]	
Oleic Acid	Acute Oral Toxicity	Rat	Oral	LD50 = 74,000 mg/kg	[6][7]
Acute Oral Toxicity	Rat	Oral	LD50 > 25,000 mg/kg	[8]	
Fatty Acid Esters	Acute Oral Toxicity	Rat	Oral (gavage)	LD50 > 2,000 mg/kg	[9]

NOAEL: No-Observed-Adverse-Effect-Level LD50: Lethal Dose, 50%

Table 2: Genotoxicity Data

Substance	Test Type	System	Metabolic Activation	Result	Reference(s)
Behenyl Alcohol	Ames Test	S. typhimurium	With & Without S9	Non-mutagenic	[1][10]
Chromosome Aberration	Chinese Hamster V79 Cells	With & Without S9	Negative	[1][10]	
Micronucleus Assay	NMRI Mice	In vivo	Negative	[1][10]	
Oleic Acid	Ames Test	S. typhimurium	With & Without S9	Non-mutagenic	[11][12]

Table 3: Skin and Eye Irritation & Sensitization Data

Substance	Study Type	Species	Key Finding	Reference(s)
Behenyl Oleate	Skin Irritation	-	Minor irritation may occur	[1]
Eye Irritation	-	Minor, temporary irritation may occur	[2]	
Skin Sensitization	-	Not considered a sensitizer	[1][2]	
Behenyl Alcohol	Skin Irritation/Sensitization	Human/Animal	Not a dermal irritant or sensitizer	[2][3][13][14]
Eye Irritation	Rabbit	Conjunctival irritation at 1%	[15]	
Oleic Acid	Skin Irritation	Human/Animal	Mild skin irritation	[16][17][18]
Skin Sensitization	Animal/Human	Not a sensitizer	[7][19]	

Table 4: Reproductive and Developmental Toxicity Data

Substance	Study Type	Species	Route	Key Finding	Reference(s)
Behenyl Alcohol	Fertility & Reproduction	Rat	Oral	NOAEL = 1,000 mg/kg/day	[20][21]
Embryonic Development	Rabbit	Oral	NOAEL = 2,000 mg/kg/day	[20][21]	
Oleic Acid	Chronic/Reproductive	Rat	Dietary (15%)	Impaired female reproductive capacity	[7][19][22]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity is typically determined by administering the test substance to a group of rodents (usually rats) via oral gavage. In a limit test, a high dose (e.g., 2000 or 5000 mg/kg body weight) is given to a small group of animals. If no mortality or significant toxicity is observed, the LD50 is considered to be greater than this limit dose, and further testing at higher doses is not required. Animals are observed for a period of 14 days for signs of toxicity and mortality.[23]

Dermal and Eye Irritation (OECD 404 & 405)

- Dermal Irritation (OECD 404): A single dose (0.5 g or 0.5 mL) of the test substance is applied to a small patch of shaved skin on an animal (typically an albino rabbit) and covered with a semi-occlusive dressing for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after

patch removal. The reactions are scored, and a mean score is calculated to classify the irritation potential.

- Eye Irritation (OECD 405): A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (albino rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored to determine the irritation potential.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

The HRIPT is used to confirm the absence of skin sensitization potential in humans. The test involves two phases:

- Induction Phase: The test material is applied repeatedly (e.g., 9 applications over 3 weeks) to the same site on the skin of human volunteers under an occlusive or semi-occlusive patch.
- Challenge Phase: After a rest period of about 2 weeks, the material is applied to a new, untreated skin site. The challenge site is then observed for any signs of an allergic reaction (erythema, edema) at 48 and 96 hours after application. The absence of a reaction indicates a lack of sensitization under the test conditions.[\[24\]](#)

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential.[\[18\]](#)[\[20\]](#)

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the safety assessment of **behenyl oleate**.

Caption: Logical framework for the safety assessment of **behenyl oleate** via read-across.

Caption: A typical workflow for the toxicological evaluation of a new chemical substance.

Conclusion

The safety profile of **behenyl oleate** is strongly supported by the extensive toxicological data available for its hydrolysis products, behenyl alcohol and oleic acid. Both components exhibit a very low order of acute toxicity and are not genotoxic.[1][6][10][11][12] Behenyl alcohol is not a skin irritant or sensitizer, and while oleic acid can cause mild skin irritation, it is not a sensitizer.[2][3][7][17] Repeated dose studies on behenyl alcohol show a high No-Observed-Adverse-Effect-Level.[1] Based on this comprehensive read-across assessment, **behenyl oleate** is considered safe for its intended use in cosmetic and pharmaceutical applications under the current practices of use and concentration. As with any ingredient, formulation-specific testing is recommended to ensure the final product is non-irritating and non-sensitizing.

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